![molecular formula C20H15ClN2O5 B1225524 N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1225524.png)
N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide is an aromatic amide and a member of furans.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds similar to N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide have demonstrated significant antimicrobial activities. In a study by Kolisnyk et al. (2015), novel derivatives of a similar structure exhibited higher activity than reference drugs against certain microbial strains, including Bacillus subtilis and Candida albicans.
Antiallergic Properties
A study conducted by Georgiev et al. (1987) described the synthesis of similar compounds with potent antiallergic activity. These compounds showed significant inhibition of actions triggered by allergens such as serotonin and histamine in rats.
Synthesis Techniques
Research by Saemian et al. (2012) provides insights into the synthesis of structurally similar compounds, highlighting the methodologies that can be applied to the synthesis of N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide for various research purposes.
Anti-Inflammatory Activity
Kalsi et al. (1990) conducted a study on similar compounds, finding them to have anti-inflammatory properties. The study compared the anti-inflammatory and ulcerogenic activities of these compounds with non-steroidal anti-inflammatory drugs (Kalsi et al., 1990).
Structural Analysis
Studies like the one by Kubicki et al. (2000) have focused on the crystal structures of similar compounds, providing valuable insights into their molecular configurations and interactions.
Biological Activity
Patel et al. (2010) reported on the preparation and in vitro antimicrobial screening of compounds analogous to N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide, indicating the potential for similar biological activities (Patel et al., 2010).
Synthesis and Evaluation as Antimicrobial Agents
Chambhare et al. (2003) synthesized and evaluated the antibacterial and antimycobacterial activity of compounds structurally related to N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide (Chambhare et al., 2003).
Propiedades
Nombre del producto |
N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide |
|---|---|
Fórmula molecular |
C20H15ClN2O5 |
Peso molecular |
398.8 g/mol |
Nombre IUPAC |
N-[3-chloro-4-(furan-2-carbonylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C20H15ClN2O5/c21-14-11-13(4-5-15(14)23-20(25)17-2-1-7-26-17)22-19(24)12-3-6-16-18(10-12)28-9-8-27-16/h1-7,10-11H,8-9H2,(H,22,24)(H,23,25) |
Clave InChI |
VAGNSHOVECQQTP-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



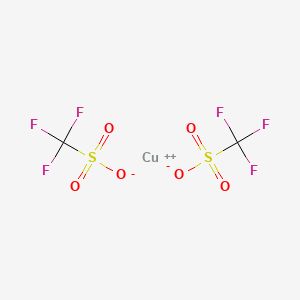
![6-Ethyl-6-methyl-7-oxo-5,7,8,9-tetrahydro-6H-10-thia-7a,11-diaza-cyclopenta[b]ph](/img/structure/B1225447.png)
![2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B1225448.png)
![1-[2-Furanyl(oxo)methyl]-6-(1-pyrrolidinylsulfonyl)-2-benzo[cd]indolone](/img/structure/B1225452.png)
![2-[1-[[[(4-Methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]-3-oxo-2-piperazinyl]acetic acid propan-2-yl ester](/img/structure/B1225453.png)
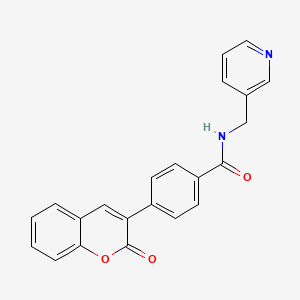
![2-cyano-N-(phenylmethyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide](/img/structure/B1225455.png)
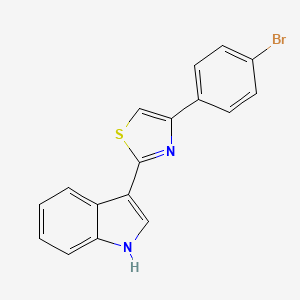
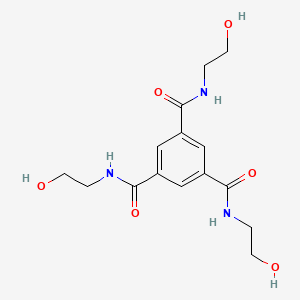
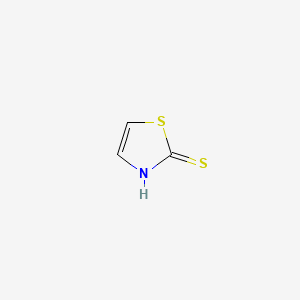
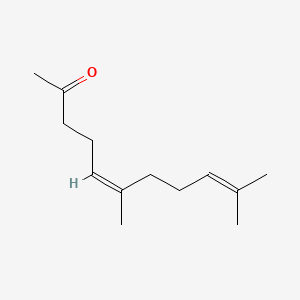
![2-[[(4-Methyl-1-piperazinyl)-sulfanylidenemethyl]amino]benzene-1,4-dicarboxylic acid dimethyl ester](/img/structure/B1225464.png)
![3-Amino-4-furan-2-yl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylic acid phenylamide](/img/structure/B1225466.png)
![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-2-quinolinyl]-2-methylpropanamide](/img/structure/B1225467.png)